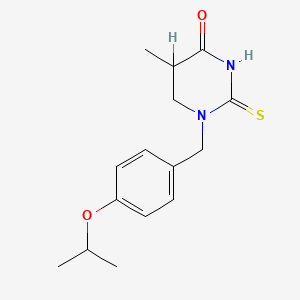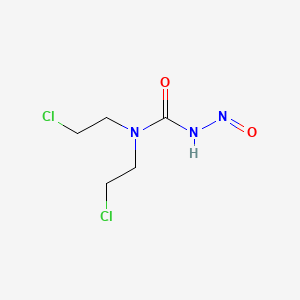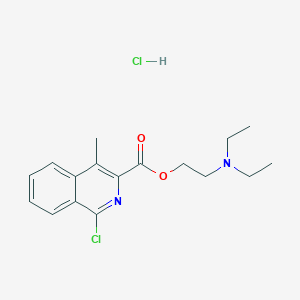
3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(diethylamino)ethyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(diethylamino)ethyl ester, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isoquinoline core, a carboxylic acid group, and a diethylaminoethyl ester moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(diethylamino)ethyl ester, monohydrochloride typically involves multiple steps. One common method includes the esterification of 3-Isoquinolinecarboxylic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions to ensure complete conversion. The resulting ester is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 1-position of the isoquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(diethylamino)ethyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(diethylamino)ethyl ester, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(diethylamino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(dimethylamino)ethyl ester, monohydrochloride
- 3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(ethylamino)ethyl ester, monohydrochloride
Uniqueness
Compared to similar compounds, 3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(diethylamino)ethyl ester, monohydrochloride exhibits unique properties due to the presence of the diethylaminoethyl ester moiety. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
89928-60-9 |
|---|---|
Fórmula molecular |
C17H22Cl2N2O2 |
Peso molecular |
357.3 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 1-chloro-4-methylisoquinoline-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H21ClN2O2.ClH/c1-4-20(5-2)10-11-22-17(21)15-12(3)13-8-6-7-9-14(13)16(18)19-15;/h6-9H,4-5,10-11H2,1-3H3;1H |
Clave InChI |
DDKDQQSVNTUXSY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C1=C(C2=CC=CC=C2C(=N1)Cl)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



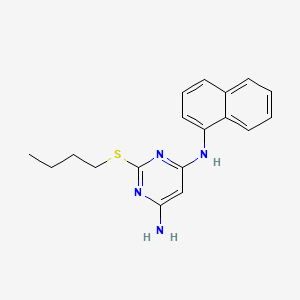
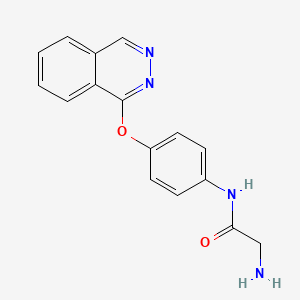
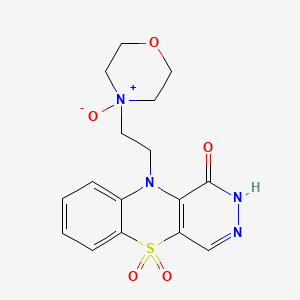
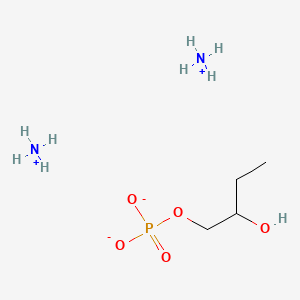


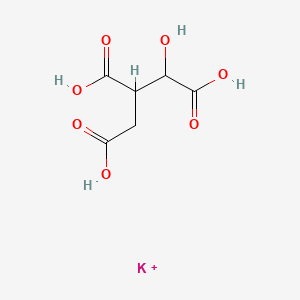
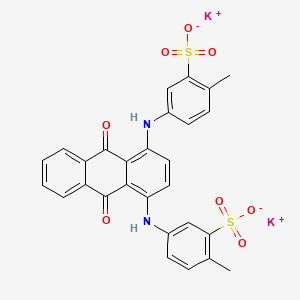
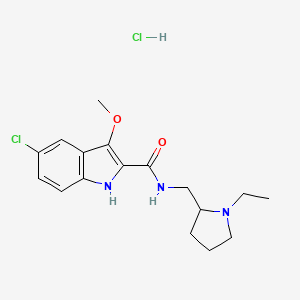
![[[[3-[Methyl(phosphonomethyl)amino]propyl]imino]bis(methylene)]bisphosphonic acid](/img/structure/B12702098.png)
